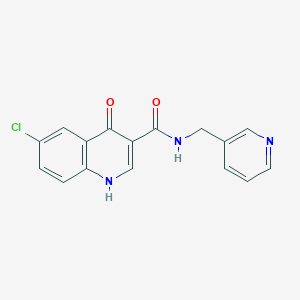

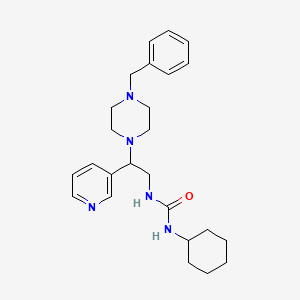

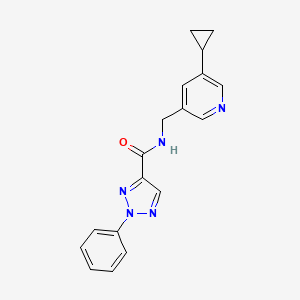

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. This compound is a member of the pyridine and thiophene class of chemicals and has been synthesized using various methods.

Applications De Recherche Scientifique

Pyridine Derivatives as Insecticides

Pyridine derivatives, closely related to "N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide," have been studied for their insecticidal properties. For instance, compounds with modifications in the pyridine moiety have shown significant insecticidal activity against the cowpea aphid, Aphis craccivora Koch. The research indicates that certain pyridine derivatives can offer a potent alternative to traditional insecticides, with one compound exhibiting approximately four times the insecticidal activity of acetamiprid, a commonly used insecticide (Bakhite et al., 2014).

Synthesis and Antitumor Activity

Related research has delved into the synthesis and biological activity of compounds structurally akin to "N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide," highlighting their potential in cancer treatment. For example, a series of 3- and 5-amino derivatives of pyridine-2-carboxaldehyde thiosemicarbazone were synthesized and evaluated for their antineoplastic activity in vitro and in vivo against L1210 leukemia. These compounds, especially the 5-(methylamino)-, 5-(ethylamino)-, and 5-(allylamino) derivatives, were found to be potent inhibitors of ribonucleotide reductase activity, displaying significant prolongation of survival time in leukemia-bearing mice (Liu et al., 1996).

Chemical Synthesis and Modification

The chemical synthesis and modification of pyridine and thiophene compounds, including "N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide," are of significant interest due to their wide range of potential applications. Research in this area focuses on developing novel synthetic routes and studying the chemical properties of these compounds to expand their use in various fields. For instance, the rearrangement of 4-amino-3-halo-pyridines with acyl chlorides and triethylamine has been explored, demonstrating a method for the synthesis of pyridin-4-yl α-substituted acetamide products through a nucleophilic aromatic substitution reaction (Getlik et al., 2013).

Propriétés

IUPAC Name |

2-thiophen-3-yl-N-[(5-thiophen-2-ylpyridin-3-yl)methyl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C16H14N2OS2/c19-16(7-12-3-5-20-11-12)18-9-13-6-14(10-17-8-13)15-2-1-4-21-15/h1-6,8,10-11H,7,9H2,(H,18,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YYNHLWRWGGVWMN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC(=C1)C2=CN=CC(=C2)CNC(=O)CC3=CSC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C16H14N2OS2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

314.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-((5-(thiophen-2-yl)pyridin-3-yl)methyl)-2-(thiophen-3-yl)acetamide | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![(1R,2S,6R,7S)-4-(3-Aminopropyl)-4-azatricyclo[5.2.1.02,6]dec-8-ene-3,5-dione;hydrochloride](/img/structure/B2935943.png)

![N-(2-((3-(3-fluorophenyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)oxy)ethyl)-2-(4-methoxyphenyl)acetamide](/img/structure/B2935947.png)

![1-[4-[(6,7-Dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]-3-(4-methoxy-2-methylphenyl)urea](/img/structure/B2935953.png)

![(2E,4E)-5-[1-hydroxy-2,6-dimethyl-4-oxo-6-[[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]cyclohex-2-en-1-yl]-3-methylpenta-2,4-dienoic acid](/img/structure/B2935958.png)

![(Z)-4-(N,N-bis(2-methoxyethyl)sulfamoyl)-N-(3,4,5-trimethylbenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2935961.png)

![5-bromo-N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-6-yl]furan-2-carboxamide](/img/structure/B2935964.png)